molecular formula C27H23N5O2S3 B2591097 2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 670273-22-0

2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B2591097
CAS No.: 670273-22-0
M. Wt: 545.69
InChI Key: VSXREFAZXKXMFM-UHFFFAOYSA-N
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Description

2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C27H23N5O2S3 and its molecular weight is 545.69. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Activity

Compounds incorporating benzothiazole and pyrimidine structures have been studied for their antimicrobial and antibacterial efficacy. For instance, a study synthesized novel fused imino pyrimido benzothiazole derivatives and evaluated them for antibacterial activities, showcasing the potential of these heterocycles in developing new therapeutic agents with antibacterial properties (Mayura Kale and Deepak Mene, 2013).

Antifolate and Antitumor Activity

Research has explored the synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS), indicating their application as antitumor and antibacterial agents. These compounds, including variations with phenylsulfanyl substitutions, were evaluated against various TSs and showed promising results as nonclassical antifolate inhibitors, highlighting their potential in cancer therapy (A. Gangjee et al., 1996).

Anti-inflammatory and CNS Depressant Activity

Derivatives of benzothiazole and thiadiazole have been synthesized and assessed for their anti-inflammatory and CNS depressant activities. The study underscores the biological potential of these compounds, suggesting their usefulness in creating new drugs with anti-inflammatory and CNS depressant properties (B. V. Ashalatha et al., 2007).

Glutaminase Inhibition for Anticancer Therapy

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which inhibit kidney-type glutaminase (GLS), reflects the compound's relevance in cancer treatment. GLS inhibitors like BPTES and its analogs show promise in attenuating the growth of certain cancer cells, suggesting a potential therapeutic approach to cancer treatment (K. Shukla et al., 2012).

Properties

IUPAC Name

2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O2S3/c1-16-12-13-19-20(14-16)36-24-22(19)25(34)32(18-10-6-3-7-11-18)27(30-24)35-15-21(33)28-26-29-23(31-37-26)17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3,(H,28,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXREFAZXKXMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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